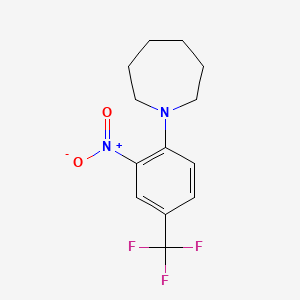

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

Übersicht

Beschreibung

“1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane” is a chemical compound with the molecular formula C13H15F3N2O2 . It has an average mass of 288.266 Da and a monoisotopic mass of 288.108551 Da . This compound is used in scientific research and has unique properties that make it suitable for various applications, such as drug discovery and materials synthesis.

Molecular Structure Analysis

The molecular structure of “1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane” is defined by its InChI code: 1S/C12H14F3N3O2/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17/h2-3,8,16H,1,4-7H2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Reactions with Mesoionic Compounds : 1-Trifluoromethyl-substituted prop-2-yne iminium salts, including derivatives of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, exhibit conjugate nucleophilic addition reactions with mesoionic compounds like Nitron. This leads to the formation of complex salts and dienes, highlighting their reactivity and potential for generating novel compounds (Maas & Koch, 2020).

Synthesis of Azepanes via Ring Expansion : An innovative synthesis approach for 4-substituted α-trifluoromethyl azepanes, which could include 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, has been developed. This process involves the ring expansion of trifluoromethyl pyrrolidines, showcasing a novel pathway for synthesizing azepane derivatives (Masson et al., 2018).

Applications in Material Science

- Synthesis of Polyimides : A fluorinated aromatic diamine monomer related to 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane was used to synthesize new fluorine-containing polyimides. These materials have good solubility, thermal stability, and mechanical properties, indicating potential applications in advanced material science (Yin et al., 2005).

Chemical Sensing and Detection

- Detection of Nitroaromatics : Fluorinated metal-organic frameworks (MOFs) have been developed for the selective sensing of nitroaromatic compounds (NACs). The integration of trifluoromethyl groups, as seen in 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, enhances the sensitivity and selectivity of these MOFs for specific groups of NACs, especially phenolic NACs (Hu et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-5-6-11(12(9-10)18(19)20)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXQYOIHZRWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane | |

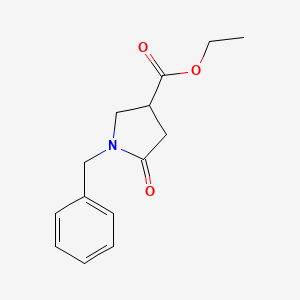

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)

![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)